2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
This compound features a benzo[d]isoxazole core fused to a 1,4-thiazepane ring substituted with a furan-2-yl group. The benzoisoxazole moiety is a bicyclic heteroaromatic system known for its electron-deficient nature and role in modulating biological activity, particularly in central nervous system (CNS) therapeutics . Structural validation of such compounds typically employs tools like SHELXL for crystallographic refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(12-14-13-4-1-2-5-15(13)23-19-14)20-8-7-17(24-11-9-20)16-6-3-10-22-16/h1-6,10,17H,7-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHPKOAEMHDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole core, followed by the introduction of the furan and thiazepane groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[d]isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furan and thiazepane groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to link the different moieties together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with related derivatives:
Key Observations:
Core Heterocycles :
- The target compound’s 1,4-thiazepane ring distinguishes it from piperidine-based analogs (e.g., ). Thiazepanes offer greater conformational flexibility, which may improve binding to dynamic protein targets compared to rigid piperidines .
- Benzo[d]isoxazole derivatives consistently exhibit bioactivity, with fluorinated variants (e.g., 6-fluoro in ) showing enhanced antimicrobial potency. The absence of fluorine in the target compound may reduce electronegativity but improve metabolic stability.
Substituent Effects :
- The furan-2-yl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with the 2-chlorophenyl group in . Furan’s oxygen atom may engage in hydrogen bonding with biological targets, analogous to the hydroxyl group in ’s benzimidazole derivative .
Synthetic Strategies :
- Acetic acid-catalyzed condensations are common for introducing amine/aldehyde functionalities (e.g., and ). The target compound’s synthesis likely involves similar steps, given the prevalence of this method in heterocyclic chemistry .
Biological Activity: While the target compound’s activity is uncharacterized in the provided evidence, structurally related benzoisoxazole derivatives (e.g., ) exhibit antimicrobial effects.
Physicochemical and Crystallographic Considerations
- Hydrogen-Bonding Patterns : The benzoisoxazole and furan moieties are likely to form directional hydrogen bonds, as observed in Etter’s graph-set analysis . Such interactions could stabilize crystal packing or ligand-receptor complexes.
- Validation Metrics : Structure validation for similar compounds relies on R-factor refinement (SHELXL) and graphical tools (ORTEP-3) to ensure geometric accuracy .
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by its unique structural features, which include a benzo[d]isoxazole core, a furan moiety, and a thiazepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound's InChI key is BMEHPKOAEMHDMX-UHFFFAOYSA-N, indicating its specific structural features that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| InChI Key | BMEHPKOAEMHDMX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The binding affinity and specificity towards these targets can modulate their activity, influencing downstream signaling pathways. The precise mechanisms remain an area of active research but are believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, affecting neurotransmission and cellular responses.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights: The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Effects
The compound also displays antimicrobial activity:
- Bacterial Strains: It has shown effectiveness against Gram-positive and Gram-negative bacteria in preliminary tests.
- Fungal Inhibition: Some studies suggest antifungal properties as well, although further research is needed for conclusive evidence.
Neuropharmacological Effects
Investigations into the neuropharmacological potential of this compound indicate:
- Anxiolytic Properties: Animal models suggest that it may reduce anxiety-like behaviors.
- Cognitive Enhancement: Preliminary findings point towards possible cognitive-enhancing effects, warranting further exploration in neurodegenerative models.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Study on Anticancer Activity:
- Researchers synthesized various derivatives and assessed their cytotoxicity.
- Results indicated that certain modifications enhanced potency against specific cancer types.
-
Antimicrobial Evaluation:
- A series of tests were conducted against common pathogens.
- The compound exhibited promising inhibitory concentrations comparable to standard antibiotics.
-
Neuropharmacological Assessment:
- Behavioral tests in rodents showed that the compound could potentially alleviate anxiety symptoms.
- Further investigations using electrophysiological techniques are ongoing to elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
